molecular formula C14H19ClN2O2 B2433481 tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate CAS No. 1315365-85-5

tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate

Cat. No.: B2433481
CAS No.: 1315365-85-5
M. Wt: 282.77
InChI Key: HJSJGOZAQBFPAB-UHFFFAOYSA-N
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Description

tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates It features a quinoline ring system substituted with a chlorine atom and a tert-butyl carbamate group

Properties

IUPAC Name

tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O2/c1-14(2,3)19-13(18)17-12-6-7-16-11-5-4-9(15)8-10(11)12/h4-5,8,12,16H,6-7H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJSJGOZAQBFPAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC2=C1C=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Chlorination: The quinoline ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Carbamate Formation: The final step involves the reaction of the chlorinated quinoline with tert-butyl isocyanate to form the desired carbamate.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline ring, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom on the quinoline ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups replacing the chlorine atom.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms involving carbamates and quinoline derivatives.

Biology:

  • Investigated for its potential as a pharmacophore in drug design.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
  • Used in the development of novel pharmaceuticals targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Applied in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The quinoline ring system may also interact with aromatic residues through π-π stacking interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

  • tert-Butyl N-(2-chloro-3-formyl-4-pyridyl)carbamate
  • tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride

Comparison:

  • tert-Butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is unique due to the specific substitution pattern on the quinoline ring, which can influence its reactivity and biological activity.
  • Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for specific applications in medicinal chemistry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Tert-butyl N-(6-chloro-1,2,3,4-tetrahydroquinolin-4-yl)carbamate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and relevant case studies.

Molecular Formula: C₁₄H₁₉ClN₂O₂
Molecular Weight: 282.76 g/mol
CAS Number: 1315365-85-5

The compound features a tert-butyl group attached to a chloro-substituted tetrahydroquinoline moiety, which is known for its diverse pharmacological properties.

This compound exhibits various biological activities attributed to its ability to interact with multiple biological targets. Key areas of activity include:

  • Neuroprotective Effects: Compounds with tetrahydroquinoline structures have demonstrated neuroprotective properties. Preliminary studies suggest that this compound may modulate neurotransmitter systems, potentially aiding in the treatment of neurological disorders .
  • Antitumor Activity: Similar derivatives have shown promise in cancer research. The chloro substituent may enhance the compound's ability to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Anti-inflammatory Properties: The compound may also exhibit anti-inflammatory effects, which are crucial in treating chronic inflammatory diseases. This activity is likely mediated through the inhibition of pro-inflammatory cytokines.

Pharmacological Studies

Pharmacological studies have indicated that this compound can interact with various receptors and transporters involved in neurotransmission. Notably, its role as a modulator of ATP-binding cassette (ABC) transporters suggests potential applications in enhancing the bioavailability of therapeutic agents .

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Tetrahydroquinoline Framework: Starting from appropriate precursors, the tetrahydroquinoline structure is synthesized through cyclization reactions.
  • Chlorination: The introduction of the chloro substituent at the 6-position can be achieved using chlorinating agents under controlled conditions.
  • Carbamate Formation: Finally, the tert-butyl carbamate moiety is introduced via reaction with tert-butyl isocyanate.

Each step requires careful optimization to maximize yield and purity.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their notable features:

Compound NameCAS NumberUnique Features
Tert-butyl N-(1,2,3,4-tetrahydroquinolin-3-yl)carbamate219862-14-3Different nitrogen substitution position
Tert-butyl 5-amino-1,2,3,4-tetrahydroisoquinoline-2-carboxylate201150-73-4Contains an amino group instead of chlorine
Tert-butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate158984-83-9Hydroxy group at position 6 instead of chlorine

These compounds exhibit varied biological activities due to differences in their functional groups and substituents. The unique chloro substitution in this compound contributes to its distinct pharmacological profile compared to its analogs.

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotection in Animal Models: In vivo studies demonstrated that administration of this compound significantly reduced neurodegeneration markers in models of Alzheimer's disease.
  • Antitumor Efficacy: In vitro assays showed that this compound inhibited the growth of various cancer cell lines with IC50 values indicating potent antitumor activity.

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